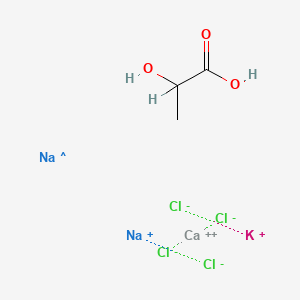Ringer's lactate
CAS No.: 8022-63-7
Cat. No.: VC1785965
Molecular Formula: C3H6CaCl4KNa2O3
Molecular Weight: 357 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 8022-63-7 |
|---|---|
| Molecular Formula | C3H6CaCl4KNa2O3 |
| Molecular Weight | 357 g/mol |
| Standard InChI | InChI=1S/C3H6O3.Ca.4ClH.K.2Na/c1-2(4)3(5)6;;;;;;;;/h2,4H,1H3,(H,5,6);;4*1H;;;/q;+2;;;;;+1;;+1/p-4 |
| Standard InChI Key | ZEWYCNBZMPELPF-UHFFFAOYSA-J |
| SMILES | CC(C(=O)O)O.[Na].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Ca+2] |
| Canonical SMILES | CC(C(=O)O)O.[Na].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Ca+2] |
Introduction
Chemical Composition and Physical Properties
Ringer's lactate solution contains a specific balance of electrolytes designed to approximate the composition of human plasma. The precise formulation ensures that the solution maintains physiological balance when administered to patients.
Electrolyte Composition
The composition of Ringer's lactate includes several key electrolytes in carefully calibrated concentrations. The standard formulation contains the following components:
| Component | Concentration (g/L) | Ionic Concentration (mEq/L) |
|---|---|---|
| Sodium Chloride (NaCl) | 6.0 | 130 (Na⁺) / 109 (Cl⁻) |
| Sodium Lactate (C₃H₅NaO₃) | 3.1-3.17 | 28 (lactate) |
| Potassium Chloride (KCl) | 0.3-0.4 | 4-5 (K⁺) |
| Calcium Chloride Dihydrate (CaCl₂- 2H₂O) | 0.2-0.27 | 2-2.7 (Ca²⁺) |
Clinical Applications
Fluid Resuscitation and Volume Replacement
Ringer's lactate solution is predominantly used for fluid resuscitation after blood loss due to trauma or surgery . Its balanced electrolyte composition makes it particularly suitable for restoring intravascular volume while maintaining electrolyte homeostasis. The solution is extensively utilized in aggressive volume resuscitation scenarios, including patients with pancreatitis, hemorrhagic shock, or major burn injuries .
In the context of dehydration, Ringer's lactate effectively restores fluid balance in the body while simultaneously replenishing essential electrolytes . Its isotonic nature ensures that fluid shifts between compartments are minimized, reducing the risk of complications associated with rapid fluid administration.
Treatment of Acidosis
Beyond volume replacement, Ringer's lactate serves as an effective intervention for metabolic acidosis. The sodium lactate component is metabolized in the liver to produce bicarbonate, which helps to neutralize excess acid in the bloodstream . This buffering capacity makes it particularly valuable in clinical scenarios where acidosis is a concern.
It's important to note that the conversion of lactate to bicarbonate is dependent on adequate liver function. In patients with severe liver impairment, the metabolism of lactate may be compromised, potentially limiting the solution's effectiveness in addressing acidosis in this population .
Specialized Clinical Scenarios
Recent research has highlighted the potential benefits of Ringer's lactate in specific patient populations. A notable example is its use in patients with sickle cell disease experiencing vaso-occlusive episodes. A retrospective cohort study involving over 55,000 patient encounters demonstrated that patients who received Ringer's lactate solution had more hospital-free days compared to those who received normal saline (marginal mean difference 0.4 days, 95% CI 0.1-0.6) . Additionally, these patients experienced a shorter hospital length of stay (marginal mean difference -0.4 days, 95% CI -0.7 to -0.1) and a lower risk of 30-day readmission (marginal risk difference -5.8%, 95% CI -9.8 to -1.8) .
Comparison with Other Intravenous Fluids
Ringer's Lactate versus Normal Saline
Normal saline (0.9% sodium chloride) and Ringer's lactate are the two primary fluids used in resuscitation in the pre-hospital environment . These solutions differ in their composition and physiological effects, which influences their selection in various clinical scenarios.
| Parameter | Ringer's Lactate | Normal Saline (0.9% NaCl) |
|---|---|---|
| Sodium (mEq/L) | 130-131 | 154 |
| Potassium (mEq/L) | 4-5 | 0 |
| Calcium (mEq/L) | 2-2.7 | 0 |
| Chloride (mEq/L) | 109-112 | 154 |
| Lactate/Bicarbonate (mEq/L) | 28 (as lactate) | 0 |
| pH | 6.0-7.5 | 4.5-7.0 |
| Osmolarity (mOsmol/L) | 273-275 | 308 |
| Effect on Acid-Base Balance | Potential metabolic alkalosis | Potential hyperchloremic metabolic acidosis |
| Duration in Circulation | Shorter | Longer |
| Risk of Fluid Overload | Lower | Higher |
Ringer's lactate offers several potential advantages over normal saline. It contains potassium and calcium, which normal saline lacks, and has a more physiologically balanced electrolyte composition . The presence of lactate, which is metabolized to bicarbonate, helps mitigate acidosis, whereas large volumes of normal saline can lead to hyperchloremic non-anion gap metabolic acidosis . Furthermore, Ringer's lactate has a lower chloride content compared to normal saline, potentially reducing the risk of hyperchloremia and related complications .
Regional Variations in Usage
Misconceptions and Clinical Considerations
Addressing Common Misconceptions
Recent Research Findings
Recent studies have provided valuable insights into the comparative efficacy of Ringer's lactate versus other crystalloid solutions. A significant example is the study by Bosch et al. on patients with sickle cell disease and vaso-occlusive episodes. Their research, which included over 55,000 patient encounters, demonstrated statistically significant improvements in outcomes for patients receiving Ringer's lactate compared to normal saline .
The authors noted that detecting a difference in hospital-free days comparable to that identified in their study would require a randomized clinical trial with more than 3,500 participants . Given that no prior randomized controlled trial of patients with sickle cell disease has enrolled a population even half this size, and considering the absence of previous randomized controlled trials evaluating fluid therapy during vaso-occlusive episodes, these findings represent important evidence supporting the preferential use of Ringer's lactate in this specific clinical context .
A 2020 study examining outcomes in patients who underwent colorectal or orthopedic surgery found no statistically significant difference between groups receiving Ringer's lactate versus equivalent volumes of saline solution . The variables measured included in-hospital mortality, kidney infections, respiratory infections, and excessive bleeding . These findings suggest that while Ringer's lactate may offer advantages in certain populations, both fluids may be equally effective in other clinical scenarios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume